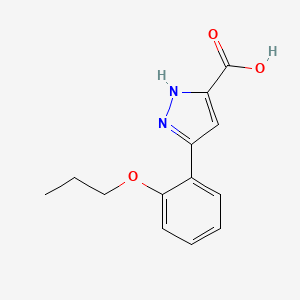

5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid” is a molecule used for proteomics research . It has a molecular formula of C13H14N2O3 and a molecular weight of 246.26 .

Synthesis Analysis

The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key chemical reaction involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学的研究の応用

5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid-COOH has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various organic compounds, such as polymers and drugs. In addition, it has been used to form strong complexes with metal ions, which can be used for a variety of applications, such as catalysis and drug delivery. This compound-COOH has also been used in the study of enzyme-catalyzed reactions, as it has been found to be a potent inhibitor of some enzymes. It has also been used in the study of protein-protein interactions, as it has been found to be a potent inhibitor of some protein-protein interactions.

作用機序

The mechanism of action of 5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid-COOH is not fully understood. However, it is believed that its action is based on its ability to form strong complexes with metal ions, which can then interact with enzymes or proteins. It is also believed that this compound-COOH can interact with proteins in a specific manner, which can lead to the inhibition of certain protein-protein interactions.

Biochemical and Physiological Effects

This compound-COOH has been found to exhibit a number of biochemical and physiological effects. It has been found to be a potent inhibitor of some enzymes, as well as some protein-protein interactions. In addition, this compound-COOH has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to exhibit anti-cancer effects, as well as anti-microbial properties.

実験室実験の利点と制限

The main advantage of using 5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid-COOH in lab experiments is its versatility, as it can be used to synthesize a wide range of organic compounds and form strong complexes with metal ions. In addition, it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. However, one of the main limitations of using this compound-COOH in lab experiments is its potential toxicity. It is important to take proper safety precautions when handling this compound-COOH, as it can be harmful if inhaled or ingested.

将来の方向性

The potential applications of 5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid-COOH are vast, and there are a number of future directions that can be explored. One potential area of research is the development of new synthetic routes for the synthesis of this compound-COOH. In addition, further research into the biochemical and physiological effects of this compound-COOH could lead to the development of new drugs and therapies. Another potential area of research is the study of its potential applications in the fields of medicine and biotechnology. Finally, further research into the mechanism of action of this compound-COOH could lead to the development of new catalysts and drug delivery systems.

合成法

The synthesis of 5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid-COOH can be achieved through a variety of methods. One of the most common methods used for the synthesis of this compound-COOH is the condensation reaction of phenylhydrazine with propyl acetate. This reaction produces this compound-COOH as a by-product, along with other compounds such as propyl phenylhydrazine and propyl hydrazine. Another method of synthesis is the reaction of 5-bromo-2-propoxy-phenyl-pyrazole-3-carboxylic acid with sodium hydroxide. This method produces this compound-COOH as the main product, along with other compounds such as 5-bromo-2-propoxy-phenyl-pyrazole-3-carboxylic acid and sodium bromide.

特性

IUPAC Name |

3-(2-propoxyphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-7-18-12-6-4-3-5-9(12)10-8-11(13(16)17)15-14-10/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXBCSGXGNOFLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-ethylpyrazole-4-carboxamide](/img/structure/B2621329.png)

![1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2621330.png)

![Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2621331.png)

![Ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2621332.png)

![1-(4-Bromophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2621346.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-indole-5-carboxamide](/img/structure/B2621348.png)

![3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2621349.png)